molecular formula C25H19ClN6O5S B2846288 N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 902433-88-9

N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2846288
CAS RN: 902433-88-9
M. Wt: 550.97
InChI Key: HJDXPNCTBJLULW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClN6O5S and its molecular weight is 550.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic Activity

Research has shown that derivatives of [1,2,4]triazoloquinazolines exhibit significant H1-antihistaminic activity. This class of compounds was tested in vivo for their efficacy in protecting against histamine-induced bronchospasm in guinea pigs. Among these, certain derivatives were found to be highly potent, with protection levels comparable to or exceeding that of the reference drug chlorpheniramine maleate. Moreover, these compounds displayed negligible sedation effects, which is a desirable property for antihistaminic agents, making them potential candidates for further development as new classes of antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015); (Alagarsamy, Shankar, & Murugesan, 2008).

Cytotoxicity and Anticancer Activity

Another significant application of [1,2,4]triazoloquinazoline derivatives is in the field of oncology. These compounds have demonstrated cytotoxicity against human cancer cell lines, including HeLa cells. The studies suggest that these derivatives can act cytotoxically on tumor cells, with some showing significant potential as anticancer agents. The mechanism behind their anticancer activity could involve direct interaction with DNA, although further studies are needed to elucidate the exact pathways (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Synthesis and Structural Characterization

The synthesis of [1,2,4]triazoloquinazoline derivatives involves various chemical reactions, including cyclization, condensation, and ring closure, to obtain the desired compounds with potential biological activities. These synthesis procedures are crucial for the development of new pharmacological agents and provide a foundation for further chemical modifications to enhance their therapeutic efficacy. The structural characterization of these compounds is typically confirmed by techniques such as IR, 1H-NMR, and mass spectrometry (Zou Mei-fen, 2012).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O5S/c1-36-20-11-18-19(12-21(20)37-2)28-25(38-13-22(33)27-16-5-3-4-15(26)10-16)31-24(18)29-23(30-31)14-6-8-17(9-7-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXPNCTBJLULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

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